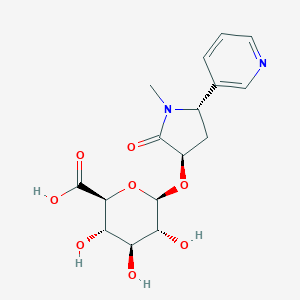

trans-3'-Hydroxycotinine-O-glucuronide

Vue d'ensemble

Description

Fluconazole-d4 est une forme deutérée du fluconazole, un médicament antifongique utilisé pour traiter diverses infections fongiques. Les atomes de deutérium dans le fluconazole-d4 remplacent les atomes d'hydrogène, ce qui peut être utile dans les études pharmacocinétiques pour suivre le comportement du médicament dans l'organisme. Le fluconazole lui-même est un agent antifongique triazole qui inhibe la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le fluconazole-d4 peut être synthétisé par un processus en plusieurs étapes à partir de la 2-chloro-2',4'-difluoroacétophénone. La synthèse implique les étapes suivantes :

Réaction de Grignard : Addition d'un réactif de Grignard arylique à la 2-chloro-2',4'-difluoroacétophénone.

Époxydation : L'intermédiaire résultant subit une époxydation à l'aide d'un agent oxydant approprié.

Ouverture de l'époxyde : L'époxyde est ensuite ouvert avec du 1,2,4-triazole pour former du fluconazole.

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du fluconazole-d4 suit des étapes similaires, mais elle est optimisée pour la production à grande échelle. Les méthodes de synthèse en continu sont souvent employées pour augmenter l'efficacité et le rendement. Cela implique l'utilisation d'un processus à deux réacteurs et trois étapes sans purification intermédiaire .

Analyse Des Réactions Chimiques

Types de réactions

Le fluconazole-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le fluconazole-d4 peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Substitution : Le composé peut subir des réactions de substitution, en particulier avec les halogènes ou d'autres nucléophiles.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d'hydrogène ou d'autres peroxydes sont couramment utilisés pour les réactions d'oxydation.

Nucléophiles : Les halogénures ou d'autres nucléophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés du fluconazole, qui peuvent avoir différentes propriétés antifongiques .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Overview:

Trans-3'-hydroxycotinine (3-HC) is one of the major metabolites of nicotine, with its glucuronide form (3HC-Gluc) being a primary excretion product in urine. Studies have shown that 3HC-Gluc accounts for a significant portion of nicotine metabolism, with approximately 29% of administered doses recovered as 3HC-Gluc in urine following intravenous administration .

Key Findings:

- Disposition Kinetics: Research indicates that after nicotine consumption, 3-HC and its glucuronide are rapidly metabolized and excreted. The elimination half-life of 3HC-Gluc ranges from 4.6 to 9.4 hours in adult smokers .

- Genetic Variability: The metabolism of nicotine to 3HC-Gluc varies among individuals due to genetic polymorphisms in uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These polymorphisms can significantly affect glucuronidation activity and thus influence the pharmacokinetics of nicotine and its metabolites .

Biomarker for Tobacco Exposure

Overview:

As a metabolite of nicotine, 3HC-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its measurement in biological fluids can provide insights into smoking habits and the extent of nicotine consumption.

Applications:

- Epidemiological Studies: 3HC-Gluc levels in urine can be used to evaluate smoking prevalence and intensity in populations. It has been shown that African-Americans excrete significantly less nicotine-N-glucuronide but similar amounts of trans-3'-hydroxycotinine-O-glucuronide compared to Caucasians, indicating potential racial differences in nicotine metabolism .

- Clinical Research: In clinical settings, monitoring 3HC-Gluc levels can help assess the effectiveness of smoking cessation programs by correlating changes in metabolite levels with smoking behavior .

Toxicological Studies

Overview:

The toxicological implications of nicotine and its metabolites, including 3HC-Gluc, are crucial for understanding their effects on human health.

Key Insights:

- Safety Assessment: Studies have evaluated the safety profiles of nicotine metabolites, including their potential neurotoxic effects. The pharmacological responses to 3-HC have been characterized, revealing no significant cardiovascular effects during controlled infusions in smokers .

- Transport Mechanisms: Research indicates that the hepatic excretion of nicotine glucuronides involves specific transporters, which may play a role in the systemic effects of nicotine and its metabolites .

Data Summary Table

Case Studies

- Disposition Kinetics Study:

- Genetic Variability Impact:

Mécanisme D'action

Fluconazole-d4, like fluconazole, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, fluconazole-d4 disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .

Comparaison Avec Des Composés Similaires

Le fluconazole-d4 fait partie de la famille des agents antifongiques triazoles, qui comprend également des composés comme l'itraconazole, le voriconazole et le posaconazole. Comparé à ces composés, le fluconazole-d4 présente les caractéristiques uniques suivantes :

Marquage au deutérium : La présence d'atomes de deutérium le rend particulièrement utile pour les études pharmacocinétiques.

Spectre d'activité : Le fluconazole-d4 a un large spectre d'activité contre diverses espèces fongiques, bien qu'il puisse être moins efficace contre certaines souches résistantes.

Composés similaires

Itraconazole : Un autre antifongique triazole avec un spectre d'activité plus large.

Voriconazole : Connu pour son efficacité contre les espèces d'Aspergillus.

Posaconazole : Efficace contre un large éventail d'infections fongiques, y compris celles résistantes aux autres azoles.

Activité Biologique

trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.

Overview of trans-3'-Hydroxycotinine

trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.

Metabolic Pathways

The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:

- O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant () for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .

- N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .

Kinetic Studies

The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:

| Enzyme | (mM) | (pmol/min/mg) |

|---|---|---|

| UGT2B7 | 10.0 ± 0.8 | 85.8 ± 3.8 |

| UGT1A9 | 1.6 ± 0.1 | 0.69 ± 0.02 |

| UGT2B15 | Not specified | Not specified |

These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .

Pharmacokinetics

A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:

- Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.

- Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .

Transport Mechanisms

The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:

- MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a value estimated at around 895 µmol/L for OH-cotinine glucuronide .

- Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.

Genetic Variability

Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:

- Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .

Case Studies

Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:

- Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.

- Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNNKZUGHYSCT-MGKNELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157860 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132929-88-5 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of this compound is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for this compound formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study this compound in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including this compound, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of this compound in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.